1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid

Description

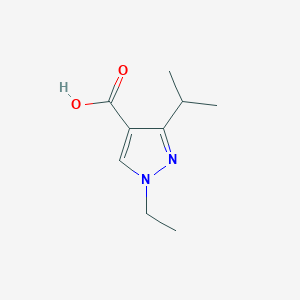

1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid (CAS: 1250570-10-5) is a pyrazole derivative with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol . Its structure features an ethyl group at the N1 position and an isopropyl group at the C3 position of the pyrazole ring, with a carboxylic acid substituent at C4. This compound is listed as a commercial product by suppliers like American Elements and CymitQuimica, though some stock entries are discontinued, suggesting intermittent availability .

Properties

IUPAC Name |

1-ethyl-3-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-11-5-7(9(12)13)8(10-11)6(2)3/h5-6H,4H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVARKJYLODBSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Ketoester Derivatives with Alkylhydrazines

One common approach involves reacting β-ketoesters bearing appropriate substituents with alkylhydrazines. The hydrazine component introduces the N1 substituent, while the β-ketoester backbone determines the C3 substituent and the carboxyl group at C4 after cyclization.

- For 1-ethyl substitution, ethylhydrazine or ethyl-substituted hydrazine derivatives are used.

- For 3-isopropyl substitution, the β-ketoester or β-diketone starting material is modified to bear an isopropyl group at the relevant position.

This method is supported by patent literature describing reactions of esters of 1H-pyrazole-4-carboxylic acid derivatives with alkylhydrazines in halogenated solvents to achieve high regioselectivity and yield.

Use of Trichloromethyl Enones as Precursors

A regiocontrolled synthesis method uses trichloromethyl enones as starting materials, which react with hydrazine derivatives to form 1-substituted-3-(carboxyalkyl)-1H-pyrazoles. The trichloromethyl group acts as a precursor to the carboxyalkyl moiety, enabling a one-pot, three-component synthesis.

Multi-Step Condensation and Cyclization Using Orthoformates and Acetic Anhydride

A detailed industrial-scale synthesis for related pyrazole carboxylic acids involves:

- Condensation of ethyl acetoacetate with triethyl orthoformate and acetic anhydride under heat to form an intermediate (compound A).

- Subsequent reaction of compound A with methylhydrazine in the presence of sodium hydroxide at controlled temperatures to form a pyrazole intermediate (compound B).

- Acidification and isolation steps to yield the pyrazole-4-carboxylic acid.

While this example is for 1,3-dimethyl substitution, the methodology can be adapted for ethyl and isopropyl substituents by modifying the hydrazine and β-ketoester components accordingly.

Detailed Reaction Conditions and Yields

Regioselectivity and Structural Confirmation

- The regioselectivity of pyrazole formation is influenced by the nature of hydrazine (free base vs. hydrochloride salt).

- NMR spectroscopy and single-crystal X-ray diffraction analyses confirm the substitution pattern and purity of the final compound.

- The 1,3-regioisomer (desired for 1-ethyl-3-isopropyl substitution) is less accessible and often requires protecting groups or specific reaction conditions to favor its formation.

Summary of Preparation Method Advantages

- Use of halogenated organic solvents improves regioselectivity and yield.

- One-pot, multi-component reactions reduce synthesis steps and improve efficiency.

- Industrially scalable methods with controlled temperature and reagent ratios ensure reproducibility and high purity.

- Structural verification by advanced spectroscopic methods ensures product identity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate hydrazines with β-ketoesters. A common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl iodide and isopropyl bromide under basic conditions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in organic synthesis.

Table 1: Key Synthetic Routes

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Cyclization | Ethyl acetoacetate + Hydrazine | Basic conditions | This compound |

| Oxidation | Potassium permanganate | Acidic medium | Pyrazole derivatives |

| Reduction | Sodium borohydride | Methanol | Pyrazole alcohol derivatives |

| Substitution | Alkyl halides + Base | Nucleophilic conditions | Various substituted pyrazole derivatives |

Biological Activities

Research has shown that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its structural similarity to other bioactive pyrazole derivatives suggests that it may interact with specific molecular targets in biological systems.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of various pyrazole derivatives, including this compound. The results indicated that this compound demonstrated significant inhibition against several bacterial strains, suggesting its potential use as an antimicrobial agent.

Industrial Applications

In the industrial sector, this compound is utilized in the development of agrochemicals and specialty chemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of more complex compounds used in pest control and other agricultural applications.

Table 2: Industrial Applications

| Application | Description |

|---|---|

| Agrochemicals | Used as an intermediate for developing pesticides and herbicides |

| Specialty Chemicals | Serves as a building block in the synthesis of fine chemicals |

Table 3: Comparison with Similar Compounds

| Compound | Structural Features | Applications |

|---|---|---|

| Ethyl 1H-pyrazole-4-carboxylate | Lacks ethyl and isopropyl substituents | Limited biological activity |

| 1-Methyl-3-isopropyl-1H-pyrazole | Methyl group instead of ethyl | Similar applications but less potent |

| 1-Ethyl-3-isopropyl-1H-pyrazole | Unique substituents enhance reactivity | Broad applications in chemistry |

Mechanism of Action

The mechanism of action of 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in biological processes. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogs:

Commercial and Research Relevance

- The target compound’s discontinuation in some catalogs contrasts with the commercial availability of simpler derivatives (e.g., 1-allyl-3-amino), highlighting challenges in large-scale production or niche demand.

- Complex analogs like the 1-methylpyrazol-4-yl derivative () may serve as advanced intermediates for drug discovery due to their heterocyclic diversity .

Biological Activity

1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid (EIPCA) is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of EIPCA, detailing its synthesis, mechanism of action, and potential therapeutic applications based on recent research findings.

EIPCA is characterized by its unique structure, which includes an ethyl and isopropyl substitution on the pyrazole ring. This structural configuration influences its reactivity and biological interactions. The compound can be synthesized through various methods, including the oxidation of 1-Ethyl-3-isopropyl-1H-pyrazole-4-carbaldehyde using oxidizing agents like potassium permanganate.

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including EIPCA. For instance, compounds similar to EIPCA have shown significant inhibitory activity against neuraminidase (NA), an enzyme critical for viral replication in influenza viruses. In one study, derivatives with a pyrazole-4-carboxamide moiety displayed inhibitory activities ranging from 30% to 72% at concentrations of 10 μM. Notably, compounds with electron-withdrawing groups exhibited enhanced activity due to improved binding interactions with the NA active site .

Antifungal Activity

EIPCA and its derivatives have also been evaluated for antifungal properties. Preliminary bioassays indicated that certain pyrazole derivatives demonstrated fungicidal activity against various fungal strains, including wheat rust and Phoma asparagi. This suggests that EIPCA could be a promising candidate for developing antifungal agents .

The mechanism by which EIPCA exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes and receptors. The carboxylic acid functional group can form hydrogen bonds with active site residues in target proteins, enhancing binding affinity and specificity. This interaction is crucial for modulating enzymatic activity and potentially inhibiting viral replication .

Case Studies

| Study | Compound | Activity | IC50 Value | Notes |

|---|---|---|---|---|

| Study 1 | EIPCA Derivative | Neuraminidase Inhibition | 52.31% at 10 μM | Highest activity observed in this series |

| Study 2 | EIPCA | Antifungal Activity | Not specified | Active against wheat rust |

| Study 3 | Pyrazole Derivatives | Antiviral Activity | Up to 72% inhibition at 10 μM | Correlation with electron-withdrawing groups |

Structure-Activity Relationship (SAR)

The biological activity of EIPCA is influenced by its structural components. The presence of alkyl groups (ethyl and isopropyl) enhances lipophilicity, which may facilitate membrane penetration and improve bioavailability. Furthermore, variations in substituents on the pyrazole ring can significantly alter the compound's potency against specific biological targets .

Q & A

Q. What are the common synthetic routes for 1-Ethyl-3-isopropyl-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters. For example, ethyl acetoacetate reacts with phenylhydrazine derivatives under reflux conditions to form pyrazole ester intermediates, followed by hydrolysis to yield the carboxylic acid . Alternative routes include nucleophilic substitution using NaN₃ as a catalyst in DMF at 50°C to introduce azide groups, which can later be functionalized .

Q. How is the compound purified post-synthesis?

Purification often employs recrystallization (e.g., from ethanol or toluene) or column chromatography using silica gel with gradient elution (e.g., cyclohexane/ethyl acetate mixtures) . For oily products, extraction with CH₂Cl₂ followed by solvent evaporation is recommended .

Q. What spectroscopic methods are used for structural characterization?

- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., δ 7.84 ppm for pyrazole protons in CDCl₃) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, azide peaks at ~2143 cm⁻¹) .

- Mass spectrometry (EI/HRMS) : Confirms molecular weight and fragmentation patterns (e.g., [M]+ at m/z 271.1065) .

Q. What stability considerations apply during storage?

The compound should be stored in airtight containers under dry conditions at 2–8°C. Evidence suggests stability in inert solvents (e.g., THF, DMF) but susceptibility to hydrolysis in acidic/basic environments .

Advanced Research Questions

Q. How can contradictions in spectral data during characterization be resolved?

Combined experimental and computational approaches are effective. For example, DFT calculations can predict NMR chemical shifts, which are cross-validated against experimental data to resolve ambiguities in peak assignments . Discrepancies in IR absorption bands (e.g., ester vs. acid C=O stretches) may require pH-dependent spectroscopic analysis .

Q. What strategies optimize yields in nucleophilic substitution reactions for derivatives?

- Base selection : K₂CO₃ in DMF enhances reactivity for aryloxy substitutions by deprotonating phenolic intermediates .

- Temperature control : Reflux conditions (50–80°C) improve kinetics without promoting side reactions .

- Catalyst use : NaN₃ or TBHP (tert-butyl hydroperoxide) accelerates azide or triazole formation, respectively .

Q. How can derivatives be designed for enhanced pharmacological activity?

- Functional group modifications : Introducing sulfonamide or dithiocarbamate groups at the 5-position improves analgesic and anti-inflammatory activity, as shown in pyrazole-4-carboxylate analogs .

- Bioisosteric replacements : Replacing the ethyl group with cyclopropyl or trifluoromethyl moieties enhances metabolic stability .

Q. How are reaction mechanisms analyzed computationally?

Density Functional Theory (DFT) studies model transition states and intermediates. For example, cyclocondensation steps are simulated to identify rate-limiting stages, guiding experimental optimization of reaction times and temperatures .

Q. How to address low yields in cyclocondensation reactions?

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Catalyst screening : Transition metals (e.g., CuI) or Lewis acids (e.g., ZnCl₂) can stabilize reactive intermediates .

- Stepwise heating : Gradual temperature ramping (25°C → 50°C) prevents thermal degradation of sensitive reactants .

Q. What are common impurities, and how are they detected?

- Byproducts : Unreacted starting materials (e.g., hydrazines) or ester hydrolysis byproducts.

- Detection methods : TLC monitoring (Rf comparisons) and HPLC with UV detection at 254 nm .

- Mitigation : Quenching reactions with ice water to precipitate impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.